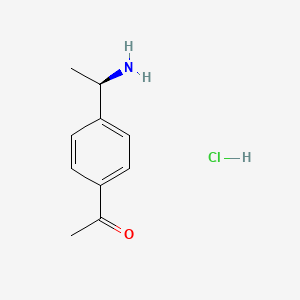

(r)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride

Beschreibung

(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride is a chiral aminoketone derivative featuring an aminoethyl group at the para position of the phenyl ring, conjugated with an acetyl moiety. It is typically synthesized via the Mannich reaction, a method widely employed for aminoketone preparation . The hydrochloride salt form enhances its stability and water solubility, making it suitable for industrial-scale applications .

Eigenschaften

IUPAC Name |

1-[4-[(1R)-1-aminoethyl]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBZDKPYJQEXOV-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride typically involves the reduction of the corresponding ketone using a chiral reducing agent. One common method is the asymmetric reduction of 1-(4-(1-Aminoethyl)phenyl)ethanone using a chiral catalyst under hydrogenation conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a controlled temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and yield. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-(1-Aminoethyl)phenyl)ethanone or 1-(4-(1-Aminoethyl)phenyl)acetic acid.

Reduction: Formation of 1-(4-(1-Aminoethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Comparisons

Key structural analogs differ in substituent groups, stereochemistry, or aromatic ring modifications. Below is a comparative table:

Key Observations :

- Stereochemistry: The R- and S-enantiomers of 1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride exhibit distinct pharmacological profiles due to chiral recognition in biological systems .

- Electron-Withdrawing Groups : Fluorine or hydroxyl substituents (e.g., 2476-29-1, 63704-55-2) enhance polarity and hydrogen-bonding capacity, impacting solubility and metabolic stability .

Physicochemical Properties

Notes:

Biologische Aktivität

(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, also known as 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antifungal, and anti-inflammatory properties, alongside detailed research findings and case studies.

Antibacterial Activity

Recent studies have demonstrated that (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride exhibits notable antibacterial properties. It has been tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40-50 µg/mL | 29 |

| P. aeruginosa | 40-50 µg/mL | 24 |

| S. typhi | 40-50 µg/mL | 30 |

| K. pneumoniae | 40-50 µg/mL | 19 |

Compared to the standard antibiotic ceftriaxone, the compound showed comparable inhibition zones, indicating its potential as an alternative antibacterial agent .

Antifungal Activity

The compound has also been evaluated for antifungal activity, revealing effectiveness against certain fungal strains. While specific data on MIC values were not detailed, preliminary results indicate potential therapeutic applications in treating fungal infections .

Anti-inflammatory Activity

Research indicates that (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses:

| Compound | Cytokine Inhibition (%) |

|---|---|

| (R)-1-(4-(Aminomethyl)phenyl)ethanone hydrochloride | IL-6: 89% TNF-α: 78% |

| Dexamethasone (control) | IL-6: 83% TNF-α: 72% |

These findings suggest that the compound could be beneficial in managing inflammatory diseases .

Case Studies

A study involving the application of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride in a murine model demonstrated its efficacy in reducing inflammation and bacterial load in infected tissues. The results indicated a significant reduction in both parameters compared to untreated controls, highlighting its potential for therapeutic use .

Q & A

Q. Q1. What are the standard synthetic routes for (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, and how is enantiomeric purity ensured?

Answer: The synthesis typically involves asymmetric reductive amination or chiral resolution. For example, enantioselective reduction of a ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Post-synthesis, the hydrochloride salt is formed via acid-base reaction in anhydrous ethanol . Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. Purity ≥98% is achievable with iterative recrystallization .

Q. Q2. Which spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirms structural integrity, with aromatic protons (δ 7.2–7.8 ppm) and methylene/methyl groups (δ 1.2–2.5 ppm) .

- FT-IR: Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and ammonium (N–H bend at ~1600 cm⁻¹) functional groups .

- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ at m/z 212.1 (free base) and chloride adducts .

Stability and Storage

Q. Q3. How should this compound be stored to maintain stability, and what degradation products are observed under improper conditions?

Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (argon). Degradation occurs via hydrolysis of the ketone group or oxidation of the aminoethyl moiety, leading to impurities like 4-(1-aminoethyl)benzoic acid (detectable via TLC or HPLC). Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored correctly .

Analytical Method Development

Q. Q4. How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry?

Answer: Discrepancies arise from matrix effects or impurities. Cross-validate using:

Q. Q5. What advanced techniques are used for impurity profiling in batch-to-batch analysis?

Answer:

- LC-MS/MS: Detects trace impurities (e.g., des-amino byproduct at m/z 180.1) with LOQ ≤0.1% .

- NMR Relaxometry: Quantifies amorphous vs. crystalline impurities in solid-state .

Advanced Applications

Q. Q6. How is this compound applied in receptor-binding studies, and what experimental controls are essential?

Answer: Used as a chiral intermediate in dopamine D2 receptor agonists. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.